4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol
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Overview
Description
NSC 48160 is a chemical compound known for its significant biological activities, particularly in the treatment of non-alcoholic steatohepatitis and pancreatic cancer. It has shown promising results in inhibiting lipogenesis and mitochondrial oxidative stress, making it a potential therapeutic agent for various metabolic disorders .
Preparation Methods
The synthesis of NSC 48160 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts . Industrial production methods are also not publicly disclosed, but they likely involve optimization of the synthetic routes for large-scale production.
Chemical Reactions Analysis
NSC 48160 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: NSC 48160 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
NSC 48160 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying various chemical reactions and mechanisms.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and lipid metabolism.
Medicine: NSC 48160 has shown potential in treating non-alcoholic steatohepatitis, pancreatic cancer, and other metabolic disorders
Mechanism of Action
NSC 48160 exerts its effects by targeting specific molecular pathways:
Molecular Targets: The primary molecular target of NSC 48160 is the AMP-activated protein kinase alpha subunit.
Pathways Involved: The compound regulates downstream pathways involved in lipogenesis (SREBP1c-FASN pathway) and fatty acid oxidation (CPT1A-PPARα pathway).
Comparison with Similar Compounds
NSC 48160 is unique in its ability to target the AMP-activated protein kinase pathway effectively. Similar compounds include:
Metformin: Another compound that activates the AMP-activated protein kinase pathway but with different molecular targets and effects.
AICAR: An AMP analog that activates AMP-activated protein kinase but is less specific compared to NSC 48160.
Resveratrol: A natural compound that also activates AMP-activated protein kinase but through different mechanisms
NSC 48160 stands out due to its specific targeting of the AMP-activated protein kinase alpha subunit and its potent effects on lipid metabolism and oxidative stress .
Properties
CAS No. |
6640-90-0 |
---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C18H29NO/c1-13-10-15(18(2,3)4)11-14(17(13)20)12-19-16-8-6-5-7-9-16/h10-11,16,19-20H,5-9,12H2,1-4H3 |
InChI Key |
DVMJYVSFWOSELO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C |
Key on ui other cas no. |
6640-90-0 |
Synonyms |
4-tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol NSC-48160 TBMMP compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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